Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene, also known by its CAS number 98167-54-5, is a chemical compound classified as a specialty chemical. It is primarily derived from the patchouli plant and serves as a key component in the fragrance industry. This compound is recognized for its role in contributing to the aromatic profile of patchouli oil, which is widely used in perfumes and other scented products. Its molecular formula is with a molecular weight of approximately 236.39 g/mol .
The synthesis of decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene typically involves extraction from natural sources or can be synthesized through various organic chemistry methods. One common approach is through the hydrogenation of naphthalene derivatives followed by selective methylation. The synthesis process may include:
Technical details regarding specific reagents and conditions are often proprietary or vary based on laboratory practices.
The molecular structure of decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene features a complex arrangement that includes multiple methyl groups and a methoxy group attached to a naphthalene framework. The structural representation can be summarized as follows:
The compound's InChI key is provided for computational modeling and database searches: InChI=1S/C16H28O/c1-10(2)11(3)12(4)14(5)15(6)16(7)13(8)9/h10-16H,1-9H2/t10-,11+,12+,14-,15+/m0/s1
.
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene undergoes various chemical reactions typical of aliphatic compounds:
These reactions are often facilitated by catalysts or specific reagents in controlled laboratory settings.
The mechanism of action for decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene primarily revolves around its role in olfactory perception. As a fragrance component:
This interaction is crucial for its application in perfumery and aromatherapy.
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene exhibits several notable physical and chemical properties:
These properties indicate that the compound is stable under normal conditions but requires careful handling due to its flammability.
Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene finds its primary applications in:
Additionally, ongoing research may explore further applications in pharmaceuticals and natural product synthesis.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3